molecular formula C25H25NO4S B6102196 [1-[5-(Methoxymethyl)thiophene-2-carbonyl]piperidin-3-yl]-(4-phenoxyphenyl)methanone

[1-[5-(Methoxymethyl)thiophene-2-carbonyl]piperidin-3-yl]-(4-phenoxyphenyl)methanone

Cat. No.: B6102196
M. Wt: 435.5 g/mol
InChI Key: YQGWKOYHQJDPRD-UHFFFAOYSA-N
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Description

[1-[5-(Methoxymethyl)thiophene-2-carbonyl]piperidin-3-yl]-(4-phenoxyphenyl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiophene ring, a piperidine ring, and a phenoxyphenyl group, making it a versatile molecule for research and industrial applications.

Properties

IUPAC Name

[1-[5-(methoxymethyl)thiophene-2-carbonyl]piperidin-3-yl]-(4-phenoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO4S/c1-29-17-22-13-14-23(31-22)25(28)26-15-5-6-19(16-26)24(27)18-9-11-21(12-10-18)30-20-7-3-2-4-8-20/h2-4,7-14,19H,5-6,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGWKOYHQJDPRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(S1)C(=O)N2CCCC(C2)C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[5-(Methoxymethyl)thiophene-2-carbonyl]piperidin-3-yl]-(4-phenoxyphenyl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the methoxymethyl group: This step often involves the use of methoxymethyl chloride in the presence of a base such as sodium hydride.

    Formation of the piperidine ring: This can be synthesized through the hydrogenation of pyridine derivatives.

    Coupling reactions: The final step involves coupling the thiophene and piperidine derivatives with the phenoxyphenyl group using reagents like palladium catalysts under inert conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the carbonyl group, using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxymethyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced carbonyl compounds.

    Substitution: Substituted methoxymethyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a pharmacological agent. Its interactions with biological macromolecules are of particular interest for drug development.

Medicine

The compound has potential applications in medicine, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.

Industry

In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and coatings. Its unique properties contribute to the development of high-performance materials.

Mechanism of Action

The mechanism of action of [1-[5-(Methoxymethyl)thiophene-2-carbonyl]piperidin-3-yl]-(4-phenoxyphenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparison with Similar Compounds

Similar Compounds

    [1-[5-(Methoxymethyl)thiophene-2-carbonyl]piperidin-3-yl]-(4-phenyl)methanone: Similar structure but lacks the phenoxy group.

    [1-[5-(Methoxymethyl)thiophene-2-carbonyl]piperidin-3-yl]-(4-methoxyphenyl)methanone: Similar structure but has a methoxy group instead of a phenoxy group.

Uniqueness

The presence of the phenoxyphenyl group in [1-[5-(Methoxymethyl)thiophene-2-carbonyl]piperidin-3-yl]-(4-phenoxyphenyl)methanone imparts unique properties, such as enhanced binding affinity to certain molecular targets and increased stability. This makes it a more potent and versatile compound compared to its analogs.

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